

Application Notes and Protocols: N-Alkylation of 7-Nitroquinazolin-4(3H)-one

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Compound of Interest

Compound Name: 7-Nitroquinazolin-4(3H)-one

Cat. No.: B188088

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions and a detailed protocol for the N-alkylation of **7-nitroquinazolin-4(3H)-one**. The N-alkylation of the quinazolinone scaffold is a critical step in the synthesis of a wide array of biologically active compounds. The strategic introduction of alkyl groups at the N-3 position can significantly influence the pharmacological properties of the resulting molecules.

The following sections detail common reaction conditions, a generalized experimental protocol, and a visual representation of the experimental workflow, designed to guide researchers in the efficient synthesis of N-alkylated **7-nitroquinazolin-4(3H)-one** derivatives.

Comparative Summary of N-Alkylation Conditions for Quinazolin-4(3H)-ones

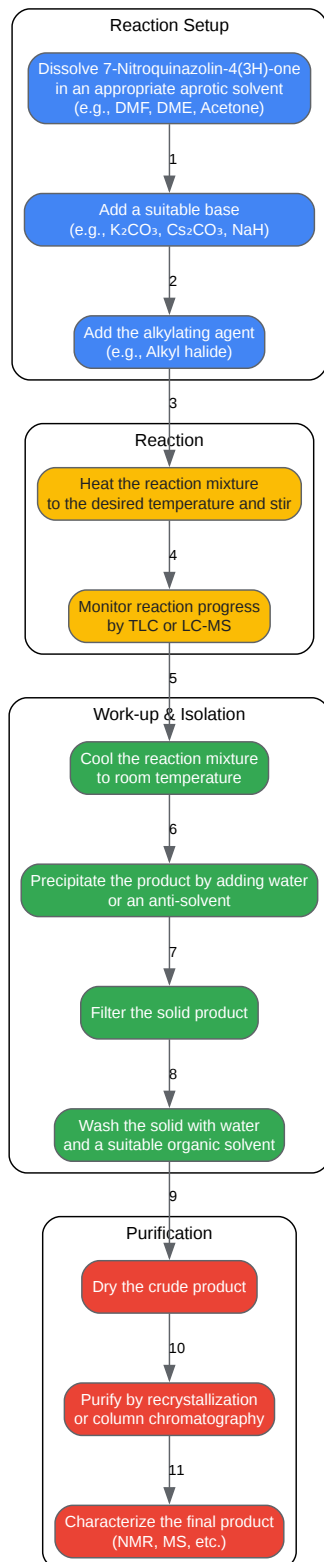
The selection of reagents and reaction parameters is crucial for achieving high yields and regioselectivity in the N-alkylation of quinazolin-4(3H)-ones. The following table summarizes various conditions reported for the N-alkylation of related quinazolinone cores, which can serve as a starting point for optimizing the reaction for **7-nitroquinazolin-4(3H)-one**.

Substrate	Alkylating Agent	Base	Solvent	Temperature (°C)	Yield (%)	Reference
2-Chloro-4(3H)-quinazolinone	Methyl bromoacetate	Sodium Carbonate	DME	Not Specified	Quantitative	[1]
Quinazolin-4(3H)-one	Benzyl chloride	Potassium Carbonate	DMF	100	82	[2]
6,7-Dimethoxyquinazolin-4(3H)-one	Benzyl chloride	Cesium Carbonate	DMF	70	82	[2]
2-Mercapto-3-phenylquinazolin-4(3H)-one derivatives	Ethylbromoacetate	K ₂ CO ₃	Acetone	Reflux	48-97	[3]
Anthranilamide	Dimethylformamide di(primary-alkyl)acetals	-	-	150	Not Specified	[4][5]

Experimental Workflow for N-Alkylation

The following diagram illustrates a typical experimental workflow for the N-alkylation of a quinazolin-4(3H)-one derivative.

General Workflow for N-Alkylation of 7-Nitroquinazolin-4(3H)-one

[Click to download full resolution via product page](#)Caption: A generalized workflow for the N-alkylation of **7-nitroquinazolin-4(3H)-one**.

Detailed Experimental Protocol: N-3 Alkylation of 7-Nitroquinazolin-4(3H)-one (Representative Protocol)

This protocol is a representative procedure for the N-3 alkylation of **7-nitroquinazolin-4(3H)-one** with an alkyl halide. The specific conditions may require optimization based on the reactivity of the chosen alkylating agent.

Materials:

- **7-Nitroquinazolin-4(3H)-one**
- Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.1 - 1.5 equivalents)
- Anhydrous potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3) (1.5 - 2.0 equivalents)
- Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent
- Deionized water
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath with temperature control
- Condenser
- Separatory funnel

- Rotary evaporator
- Thin-layer chromatography (TLC) plates and developing chamber
- UV lamp

Procedure:

- Reaction Setup:
 - To a dry round-bottom flask equipped with a magnetic stir bar, add **7-nitroquinazolin-4(3H)-one** (1.0 equivalent).
 - Add anhydrous potassium carbonate (or cesium carbonate) (1.5 - 2.0 equivalents).
 - Add anhydrous DMF to dissolve/suspend the reactants.
 - Stir the mixture at room temperature for 15-30 minutes.
- Addition of Alkylating Agent:
 - Add the alkylating agent (1.1 - 1.5 equivalents) dropwise to the stirring suspension at room temperature.
- Reaction:
 - Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir under an inert atmosphere (e.g., nitrogen or argon).
 - Monitor the progress of the reaction by TLC (a suitable eluent system would be a mixture of ethyl acetate and hexane). The reaction is typically complete within 3-12 hours.
- Work-up:
 - Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

- Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
- Stir for 30 minutes and then filter the solid.
- Wash the solid with plenty of water to remove DMF and inorganic salts.
- Alternatively, the reaction mixture can be diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate.
- Purification:
 - Dry the crude product under vacuum.
 - If necessary, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate).
- Characterization:
 - Characterize the purified N-alkylated **7-nitroquinazolin-4(3H)-one** by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.

Safety Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Alkylating agents are often toxic and lachrymatory; handle them with care.
- DMF is a skin irritant and can be harmful if inhaled or absorbed through the skin.

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